molecular formula C12H22BN3O6 B14790459 [1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid

[1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid

Cat. No.: B14790459
M. Wt: 315.13 g/mol
InChI Key: VMNPHHYBVMEQSC-UHFFFAOYSA-N
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Description

(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its boronic acid functional group, which is known for its unique reactivity and versatility in various chemical reactions. The presence of the acetamido and hydroxypropanamido groups further enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the boronic acid group, and the incorporation of the acetamido and hydroxypropanamido groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve the use of flow microreactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The acetamido and hydroxypropanamido groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The acetamido and hydroxypropanamido groups further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid include other boronic acid derivatives, such as:

    Phenylboronic acid: Known for its use in Suzuki coupling reactions.

    Methylboronic acid: Used in the synthesis of various organic compounds.

    Vinylboronic acid: Utilized in polymer chemistry and material science.

What sets (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H22BN3O6

Molecular Weight

315.13 g/mol

IUPAC Name

[1-[2-[(2-acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C12H22BN3O6/c1-7(14-11(19)9(6-17)15-8(2)18)12(20)16-5-3-4-10(16)13(21)22/h7,9-10,17,21-22H,3-6H2,1-2H3,(H,14,19)(H,15,18)

InChI Key

VMNPHHYBVMEQSC-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C)(O)O

Origin of Product

United States

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